1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

Übersicht

Beschreibung

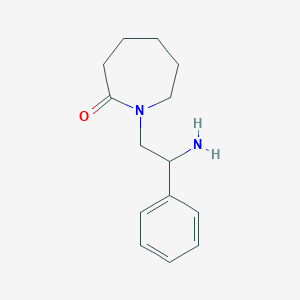

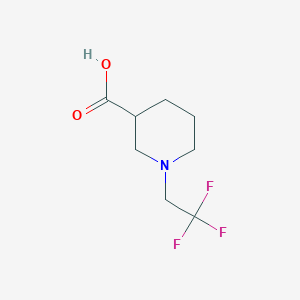

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 786582-21-6 . It has a molecular weight of 211.18 . The IUPAC name for this compound is 1-(2,2,2-trifluoroethyl)-3-piperidinecarboxylic acid . It is typically stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid is 1S/C8H12F3NO2/c9-8(10,11)5-12-3-1-2-6(4-12)7(13)14/h6H,1-5H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid has a molecular weight of 211.18 . The compound is typically stored at room temperature and has a physical form of oil .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid, focusing on six unique fields:

Drug Development

1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid: is a valuable compound in drug development due to its unique chemical structure. The trifluoroethyl group enhances the metabolic stability and bioavailability of drug candidates. This compound is often used as a building block in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and infectious diseases .

Catalysis

In the field of catalysis, 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid serves as a ligand or catalyst precursor. Its ability to stabilize transition states and intermediates makes it useful in various catalytic reactions, including asymmetric synthesis and polymerization processes. Researchers have explored its potential to improve reaction efficiency and selectivity.

Material Science

This compound is also significant in material science, particularly in the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of materials. Additionally, it is used in the synthesis of fluorinated polymers, which have applications in coatings, membranes, and electronic devices .

Agrochemicals

1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid: is utilized in the agrochemical industry for the development of herbicides and pesticides. Its unique properties contribute to the effectiveness and environmental stability of these products. Researchers are investigating its role in improving the efficacy and reducing the environmental impact of agrochemicals .

Proteomics

In proteomics research, this compound is used as a reagent for protein modification and labeling. Its ability to introduce trifluoromethyl groups into proteins helps in studying protein interactions, structure, and function. This application is crucial for understanding biological processes and developing new therapeutic strategies .

Environmental Science

Environmental scientists use 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid in the study of pollutant degradation and remediation. Its stability and reactivity make it a useful model compound for understanding the behavior of fluorinated pollutants in the environment. Research in this area aims to develop effective methods for the removal and neutralization of harmful substances .

Wirkmechanismus

Target of Action

A related compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors are often used in the treatment of various neurological disorders.

Mode of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the reuptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effect on neuronal activity .

Biochemical Pathways

If it acts as a gaba uptake inhibitor, it could potentially affect the gabaergic pathway, leading to increased inhibition of neuronal activity .

Result of Action

If it acts as a GABA uptake inhibitor, it could potentially lead to increased inhibition of neuronal activity, which could have various effects depending on the specific neurons and circuits involved .

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-3-1-2-6(4-12)7(13)14/h6H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVLLLCFRLCPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)

![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)

![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)